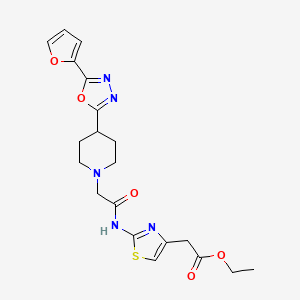

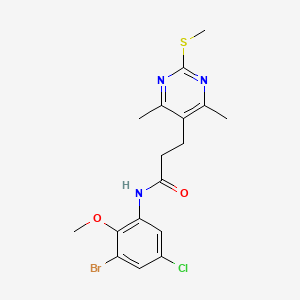

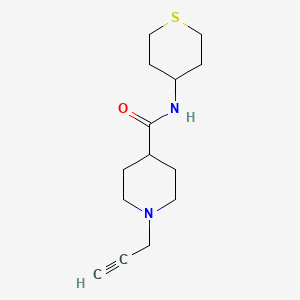

![molecular formula C25H21N7O3 B2378282 3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920163-69-5](/img/structure/B2378282.png)

3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name. It contains a benzyl group attached to a triazolopyrimidine ring, which is further connected to a piperazine ring through a carbonyl group. The piperazine ring is then linked to a chromen-2-one moiety .Scientific Research Applications

Synthesis and Biochemical Impacts

A variety of biologically active heterocyclic compounds, including triazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine, and chromene derivatives, have been synthesized for potential insecticidal applications. The research into these compounds explores their toxicological and biochemical parameters against specific pests, showcasing their potential in agricultural chemistry and pest management. Notably, compounds with a sulfonamide-bearing thiazole moiety demonstrated significant insecticidal potency, suggesting their utility in developing new insecticidal agents (Soliman et al., 2020).

Antimicrobial and Antitumor Activities

New thiazolopyrimidines and their derivatives have been evaluated for antimicrobial and antitumor activities. Some compounds exhibited promising antimicrobial activity, although none showed appreciable antitumor effects. This highlights the potential for developing these compounds as antimicrobial agents while underscoring the need for further modification to enhance their antitumor efficacy (Said et al., 2004).

Docking Studies for Breast Cancer

Chromeno[4,3-b]pyridine derivatives have been subjected to molecular docking studies to evaluate their potential anticancer activities, particularly against breast cancer. Computational ADME and Lipinski's analysis, followed by molecular docking, identified compounds with significant activity towards the MCF-7 breast cancer cell line. These findings indicate the relevance of the chromeno[4,3-b]pyridine scaffold in designing anticancer drugs (Abd El Ghani et al., 2022).

Synthesis of Antihypertensive Agents

The synthesis of triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has been explored for their antihypertensive activity. Some compounds demonstrated promising in vitro and in vivo antihypertensive effects, suggesting their potential as antihypertensive agents. This research provides a foundation for developing new cardiovascular drugs based on the triazolo[1,5-alpha]pyrimidine scaffold (Bayomi et al., 1999).

Future Directions

The future directions for this compound could involve further studies on its potential as a CDK2 inhibitor, given the promising results seen with similar compounds . This could include in-depth biological and molecular modeling investigations, as well as studies on its potential applications in cancer treatment.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The compound has shown significant inhibitory activity against cdk2, suggesting it may have favorable bioavailability .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 99 nM . It also induces apoptosis within HCT cells .

properties

IUPAC Name |

3-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O3/c33-24(19-14-18-8-4-5-9-20(18)35-25(19)34)31-12-10-30(11-13-31)22-21-23(27-16-26-22)32(29-28-21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYJAEQBYZIXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6OC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

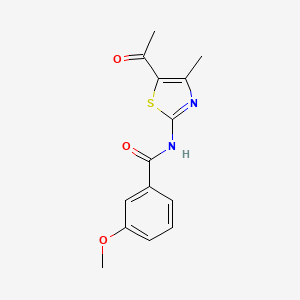

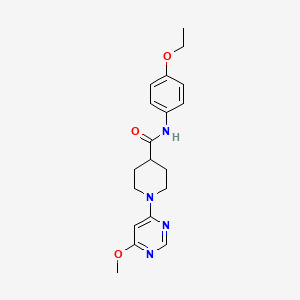

![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)

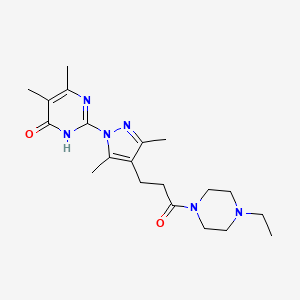

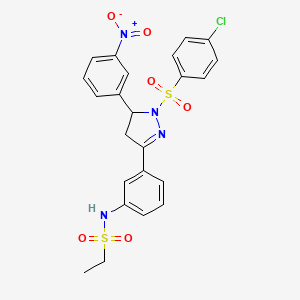

![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)

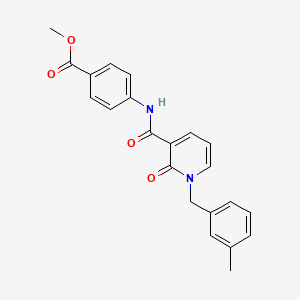

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)

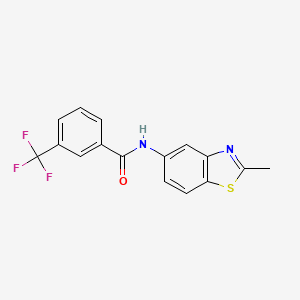

![N-benzyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2378222.png)